Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate
Description
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS: 192701-73-8) is a pyrazole derivative characterized by a p-tolyl substituent at the 3-position and a methyl ester group at the 5-position of the pyrazole ring. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBASWCUEOBWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366158 | |
| Record name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192701-73-8 | |
| Record name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Chalcones with Hydrazine Derivatives
A widely employed method for synthesizing methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. This approach leverages the reactivity of the chalcone’s conjugated carbonyl system to form the pyrazole ring. For instance, 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid can be synthesized by reacting p-tolyl chalcone derivatives with hydrazine hydrate in ethanol under reflux conditions . Subsequent esterification with methanol in the presence of sulfuric acid yields the methyl ester.
Key reaction parameters include:
-
Solvent : Ethanol or toluene, which facilitate reflux (80–100 °C).
-
Catalyst : Glacial acetic acid or triethylamine to accelerate cyclization .
-
Reaction Time : 6–12 hours for complete conversion.
A representative procedure involves dissolving 4-methylchalcone (1.0 equiv.) and hydrazine hydrate (1.2 equiv.) in ethanol, followed by the addition of triethylamine (0.1 equiv.). The mixture is refluxed for 8 hours, cooled, and filtered to isolate the pyrazole intermediate. Esterification is then performed using methanol and catalytic H₂SO₄ at 60 °C for 4 hours, yielding the target compound with a reported purity of >95% .
Claisen Condensation and Cyclization with Hydrazines
An alternative route employs Claisen condensation between methyl ketones and dimethyl oxalate to generate β-ketoesters, which are subsequently cyclized with hydrazines. This method is advantageous for introducing carboxylate groups at specific positions on the pyrazole ring. For example, This compound can be synthesized via the following steps :
-
Claisen Condensation :
-
Reacting 4-methylacetophenone with dimethyl oxalate in the presence of potassium tert-butoxide yields a β-ketoester intermediate.
-
Reaction conditions: 0 °C to room temperature, 2 hours, tetrahydrofuran (THF) solvent.
-
-
Cyclization :
-
Treating the β-ketoester with hydrazine hydrate in acetic acid at 50 °C for 3 hours forms the pyrazole ring.
-
Esterification with methanol and HCl gas provides the final product.
-
This method achieves moderate yields (60–70%) and is scalable for industrial production .
Palladium-Catalyzed Cross-Coupling for Functionalization
Recent advancements utilize palladium-catalyzed cross-coupling reactions to introduce the p-tolyl group post-cyclization. For instance, methyl 1H-pyrazole-5-carboxylate is first synthesized via cyclocondensation, followed by a Suzuki-Miyaura coupling with p-tolylboronic acid .
Procedure :
-
Cyclocondensation : 1,3-diketone and hydrazine hydrate in ethanol yield the pyrazole core.
-
Cross-Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.), and p-tolylboronic acid (1.2 equiv.) in dioxane/water (4:1) at 90 °C for 12 hours.
This method offers regioselectivity and compatibility with diverse boronic acids, enabling the synthesis of derivatives with yields up to 85% .
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation has emerged as a tool to accelerate pyrazole formation. A study demonstrated that reacting ethyl 3-(p-tolyl)-3-oxopropanoate with methyl hydrazinecarboxylate under microwave conditions (150 °C, 20 minutes) produces the pyrazole ester in 78% yield, compared to 65% under conventional heating . This method reduces reaction times from hours to minutes and minimizes side products.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the aforementioned methods:
Structural Characterization and Validation
Analytical techniques confirm the identity and purity of this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 7.12 (d, J = 8.0 Hz, 2H, Ar-H), 6.85 (s, 1H, pyrazole-H), 3.90 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) .
-
Mass Spectrometry : [M+H]⁺ = 247.1 (calculated for C₁₂H₁₄N₂O₂) .
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-effectiveness and yield. Continuous flow reactors have been adopted to enhance the cyclocondensation step, achieving 90% conversion with residence times under 30 minutes . Catalyst recycling systems, such as immobilized Pd nanoparticles on silica, reduce costs in cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds, which are essential in drug discovery and development .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts methyl group to carboxylic acids | Potassium permanganate, CrO₃ |
| Reduction | Converts ester to alcohol | LiAlH₄, NaBH₄ |
| Electrophilic Substitution | Functionalizes the phenyl ring | Bromine, Lewis acid catalysts |
This compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its pyrazole core is a common motif in many biologically active molecules, making it valuable for drug discovery .
Case Study: Anti-inflammatory Activity
Research has shown that modifications to the pyrazole structure can enhance anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Material Science
In materials science, this compound can be utilized in the synthesis of advanced materials and polymers due to its unique structural properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers that can have applications in coatings, adhesives, and other industrial materials .
Mechanism of Action
The mechanism of action of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related pyrazole derivatives based on substituent variations (Table 1):
Key Observations :
- Ester vs. Carboxylic Acid : Replacement of the methyl ester with a carboxylic acid (e.g., 1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid) increases polarity, reducing logP from ~2.5 (ester) to ~1.8 (acid), impacting bioavailability .
- Fluorinated Substituents : Fluorinated derivatives (e.g., tetrafluoroethyl group) exhibit higher metabolic stability due to reduced cytochrome P450-mediated oxidation .
- Biological Activity : The 4-chlorobenzyl-substituted analogue (CAS: -) demonstrated potent HIV-1 replication inhibition (EC50 = 0.8 μM), highlighting the importance of lipophilic substituents in antiviral activity .
Crystallographic and Physicochemical Data
- Melting Points: Fluorinated derivatives (e.g., 67–68°C for Methyl 3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole-5-carboxylate) exhibit higher melting points compared to non-fluorinated analogues due to increased molecular symmetry and packing efficiency .
- Hydrogen Bonding : Weak C–H···O interactions dominate crystal packing in pyrazole esters, as seen in ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate .
Biological Activity
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound generally involves the reaction of p-tolyl hydrazine with appropriate carboxylic acid derivatives, leading to the formation of the pyrazole ring followed by esterification to yield the methyl ester.
1. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study investigating various pyrazole compounds reported that this compound showed significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for this compound were comparable to other known antimicrobial agents:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.22 | Bactericidal against Staphylococcus aureus |
| Other Pyrazole Derivatives | 0.25 | Bactericidal against E. coli |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. A series of studies highlighted its potential as a selective COX-2 inhibitor, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes its anti-inflammatory activity compared to standard drugs:
| Compound | COX-2 Inhibition (%) | Comparison Standard |
|---|---|---|
| This compound | 71% | Diclofenac (54%) |
| Other Pyrazole Derivatives | Varies | Celecoxib |
The structure-activity relationship (SAR) indicates that modifications at the para position of the phenyl ring enhance COX-2 selectivity and overall efficacy .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against several cancer types, with IC50 values indicating significant potency:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 26 | Growth inhibition |
| HepG2 (Liver Cancer) | 0.71 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.50 | Growth inhibition |
The compound's mechanism may involve apoptosis induction through mitochondrial pathways and modulation of cell cycle regulators .
Case Studies
Several case studies have further illustrated the biological activities of this compound:
- Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against resistant strains of Staphylococcus aureus, demonstrating potent bactericidal activity and minimal resistance development over time.
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation compared to control groups, supporting its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate, and what key reaction parameters influence yield?
- Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-carboxylates are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions in ethanol, followed by hydrolysis and esterification . Key parameters include:
- Temperature Control: Reactions often require precise heating (e.g., 50–80°C) to avoid side products.
- Catalyst Use: Copper sulfate and sodium ascorbate are employed in click chemistry for regioselective triazole formation .
- Purification: Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Peaks at δ 13.38 ppm (pyrazole NH) and δ 2.37 ppm (p-tolyl methyl group) confirm substituent positions .
- 13C NMR: Carboxylate carbonyl signals appear near δ 165–170 ppm .
- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 246.08 (calculated for C₁₃H₁₂N₂O₂) validates the molecular formula .
- IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (pyrazole NH) are diagnostic .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular geometry of this compound?
- Methodological Answer:
- Crystallization: Slow evaporation of a dichloromethane/methanol solution yields diffraction-quality crystals .
- Software Tools: SHELXL (for refinement) and Mercury (for visualization) analyze anisotropic displacement parameters and intermolecular interactions (e.g., hydrogen bonds) .
- Key Metrics: Bond angles and torsion angles between the pyrazole ring and p-tolyl group validate steric effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts for this compound?
- Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311++G(d,p) level. Compare computed shifts (GIAO method) with experimental data .
- Solvent Effects: Include solvent models (e.g., PCM for DMSO) to improve agreement .
- Tautomer Analysis: Investigate potential keto-enol tautomerism, which may cause shifts in NH and carbonyl signals .
Q. What strategies optimize the crystal growth of this compound for high-resolution X-ray studies?
- Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) mixed with alcohols to modulate nucleation .
- Seeding: Introduce microcrystals from prior batches to control crystal size .
- Temperature Gradients: Gradual cooling (e.g., 40°C → 4°C over 48 hours) reduces defects .
Q. How should researchers address the lack of ecotoxicological data for this compound in experimental design?
- Methodological Answer:
- Precautionary Measures: Follow protocols for structurally similar pyrazoles (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate), including fume hood use and waste neutralization .
- Testing: Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and biodegradability studies (OECD 301F) .
Q. What computational methods predict the bioactivity of this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging pyrazole’s known anti-inflammatory activity .
- QSAR Modeling: Train models on pyrazole-carboxylate datasets to correlate substituents (e.g., p-tolyl) with IC₅₀ values .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic data regarding hydrogen bonding patterns in similar pyrazole derivatives?
- Methodological Answer:
- Software Cross-Validation: Compare SHELXL (for refinement) with WinGX (for geometry analysis) to identify systematic errors .
- Electron Density Maps: Examine residual peaks in ORTEP to assess missed hydrogen atoms or disorder .
- Literature Benchmarking: Compare with high-resolution structures (e.g., CCDC entries) to resolve ambiguities .
Methodological Tables
Q. Table 1. Key Spectral Benchmarks for this compound
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| 1H NMR (DMSO-d₆) | δ 13.38 ppm (NH), δ 2.37 ppm (CH₃) | |
| ESI-MS | m/z 246.08 [M+H]⁺ | |
| IR | 1700 cm⁻¹ (C=O), 3200 cm⁻¹ (NH) |
Q. Table 2. Crystallographic Software Comparison
| Software | Function | Application Example |
|---|---|---|
| SHELXL | Refinement, hydrogen bonding analysis | Bond length/angle refinement |
| Mercury | Visualization, packing analysis | Intermolecular interaction mapping |
| ORTEP-III | Thermal ellipsoid plotting | Anisotropic displacement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
